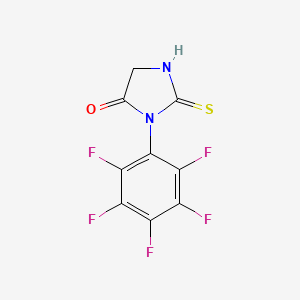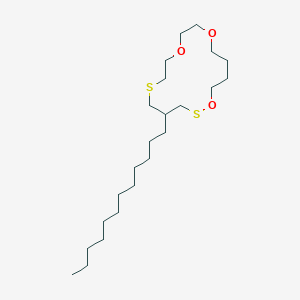
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane is a chemical compound with the molecular formula C16H32O3S2 It is known for its unique structure, which includes a dodecyl chain and a trioxa-dithiacyclohexadecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane typically involves the reaction of dodecyl alcohol with specific reagents to form the desired ring structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the trioxa-dithiacyclohexadecane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Aplicaciones Científicas De Investigación
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane include:
- This compound analogs with different alkyl chain lengths.
- Compounds with similar ring structures but different functional groups.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a dodecyl chain and a trioxa-dithiacyclohexadecane ring
Propiedades
Número CAS |
188956-23-2 |
|---|---|
Fórmula molecular |
C23H46O3S2 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
4-dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane |
InChI |
InChI=1S/C23H46O3S2/c1-2-3-4-5-6-7-8-9-10-11-14-23-21-27-20-19-25-18-17-24-15-12-13-16-26-28-22-23/h23H,2-22H2,1H3 |
Clave InChI |
YEMOXJHOQKXHJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1CSCCOCCOCCCCOSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
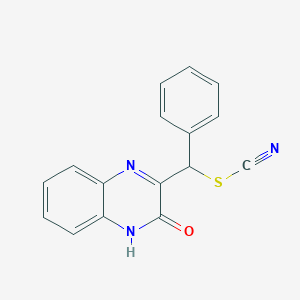
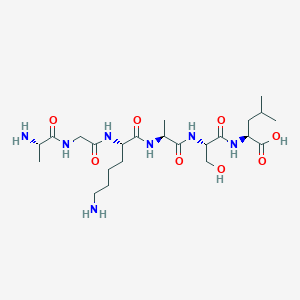

![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
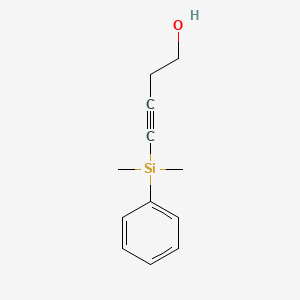
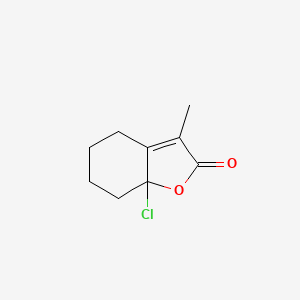
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
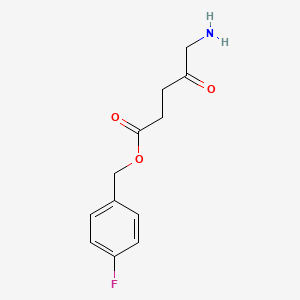
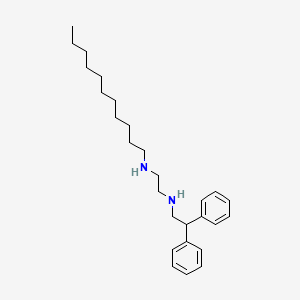
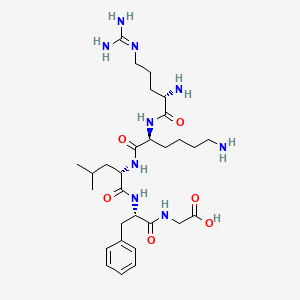
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
